molecular formula C5H10O B15360816 (Z)-pent-3-en-2-ol

(Z)-pent-3-en-2-ol

Cat. No.: B15360816
M. Wt: 86.13 g/mol
InChI Key: GJYMQFMQRRNLCY-ARJAWSKDSA-N
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Description

(Z)-Pent-3-en-2-ol is an organic compound with the molecular formula C₅H₁₀O. It is a colorless liquid with a characteristic odor and is classified as an unsaturated alcohol due to the presence of a double bond and a hydroxyl group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Pent-3-en-2-ol can be synthesized through various methods, including the hydroboration-oxidation of pent-3-ene. The reaction involves the addition of borane (BH₃) to the double bond of pent-3-ene, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the alcohol.

Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation of unsaturated alcohols or by the hydration of alkenes using acidic catalysts. These methods allow for large-scale production with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-Pent-3-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), resulting in the formation of pent-3-en-2-one.

  • Reduction: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), yielding pentane-2,3-diol.

  • Substitution: Substitution reactions involving this compound typically require the presence of strong acids or bases, leading to the formation of various derivatives.

Major Products Formed:

  • Oxidation: Pent-3-en-2-one

  • Reduction: Pentane-2,3-diol

  • Substitution: Various alkyl halides and esters

Scientific Research Applications

(Z)-Pent-3-en-2-ol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

  • Medicine: this compound is investigated for its potential therapeutic properties, including its role in the development of new drugs.

  • Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (Z)-pent-3-en-2-ol exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of reaction products. In therapeutic applications, the compound may interact with molecular targets such as receptors or enzymes, modulating biological pathways.

Comparison with Similar Compounds

(Z)-Pent-3-en-2-ol is similar to other alkenyl alcohols, such as (E)-pent-3-en-2-ol (the trans isomer) and 3-penten-2-ol (the cis isomer). The key difference lies in the stereochemistry of the double bond, which affects the compound's physical and chemical properties. This compound is unique in its ability to undergo specific reactions and applications due to its geometric configuration.

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Properties

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(Z)-pent-3-en-2-ol

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3-

InChI Key

GJYMQFMQRRNLCY-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\C(C)O

Canonical SMILES

CC=CC(C)O

Origin of Product

United States

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